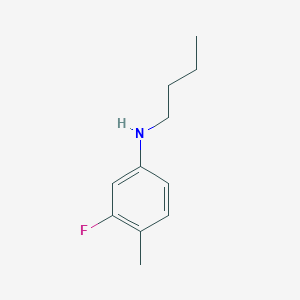amine](/img/structure/B13270384.png)
[(2-Bromo-4-methylphenyl)methyl](1-methoxypropan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-methylphenyl)methylamine typically involves the bromination of 4-methylphenylmethylamine followed by a reaction with 1-methoxypropan-2-ylamine . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the bromination process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that the process involves large-scale bromination and subsequent amination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-methylphenyl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide in acetone.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in ether
Major Products Formed
Substitution: Iodinated derivatives
Oxidation: Ketones or aldehydes
Reduction: Amines or alcohols
Scientific Research Applications
(2-Bromo-4-methylphenyl)methylamine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving the interaction of brominated compounds with biological systems.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of (2-Bromo-4-methylphenyl)methylamine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4’-methylpropiophenone: Used as an intermediate in organic synthesis.
2-Bromo-1-(4-methylphenyl)ethanone: Involved in the preparation of pharmaceutical compositions.
Uniqueness
(2-Bromo-4-methylphenyl)methylamine is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and make it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C12H18BrNO |
|---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
N-[(2-bromo-4-methylphenyl)methyl]-1-methoxypropan-2-amine |
InChI |
InChI=1S/C12H18BrNO/c1-9-4-5-11(12(13)6-9)7-14-10(2)8-15-3/h4-6,10,14H,7-8H2,1-3H3 |
InChI Key |
WNXSNLALYBJGHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC(C)COC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



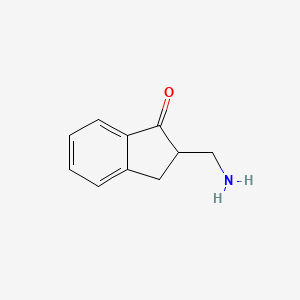
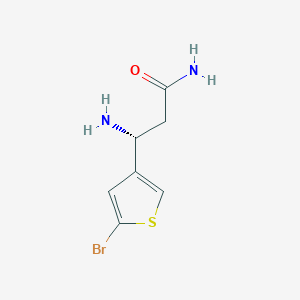
![N-[(4-Chlorophenyl)methyl]-2-methyloxolan-3-amine](/img/structure/B13270321.png)
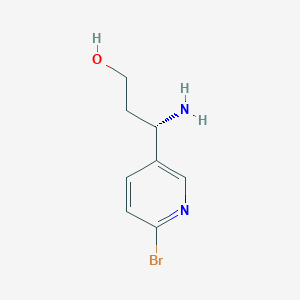
![2-{1,4-Dioxaspiro[4.4]nonan-2-yl}ethan-1-ol](/img/structure/B13270358.png)

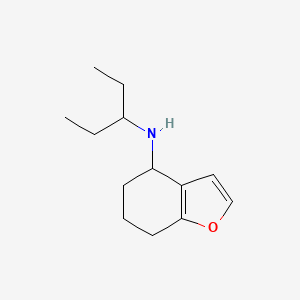
![{Bicyclo[6.1.0]nonan-4-yl}methanol](/img/structure/B13270375.png)
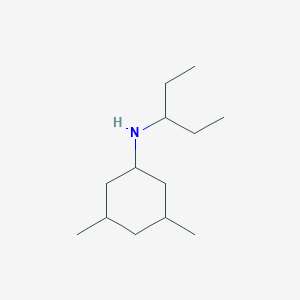
![2-(Aminomethyl)-1,4-dioxa-7lambda6-thiaspiro[4.4]nonane-7,7-dione](/img/structure/B13270391.png)
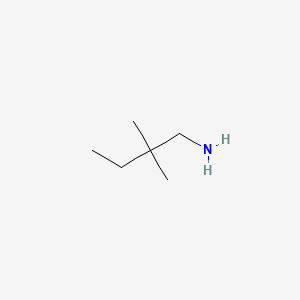
amine](/img/structure/B13270396.png)
